molecular formula C19H15N3O2S B2938875 N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946317-45-9

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2938875
CAS No.: 946317-45-9
M. Wt: 349.41
InChI Key: HECLWWCWMFRBKM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, a benzyl group, and an oxazole ring

Mechanism of Action

Target of Action

The primary targets of benzothiazole derivatives are often associated with antibacterial and anti-tubercular activities . In the case of anti-tubercular activity, the target is often the DprE1 enzyme .

Mode of Action

Benzothiazole derivatives interact with their targets, such as the DprE1 enzyme, to inhibit their function . This interaction results in the inhibition of the target’s activity, leading to the desired therapeutic effect.

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the functioning of their targets, disrupting the normal biochemical pathways in which these targets are involved .

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives showed favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would impact their bioavailability, determining the extent and rate at which they reach their target sites in the body.

Result of Action

The result of the compound’s action is the inhibition of the target’s activity. In the context of anti-tubercular activity, this would mean effective inhibition of the DprE1 enzyme, leading to potent anti-tubercular activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can occur at the oxazole ring.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the oxazole ring can yield amine derivatives.

    Substitution: Substitution reactions on the benzothiazole ring can produce various substituted benzothiazole derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide is unique due to the presence of both benzothiazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-13-11-16(24-21-13)18(23)22(12-14-7-3-2-4-8-14)19-20-15-9-5-6-10-17(15)25-19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECLWWCWMFRBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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